1,1-dicyclopropyl-N-methylmethanamine
Description
Structural Context within Cyclopropylamine (B47189) Derivatives
Cyclopropylamine derivatives are a well-established class of compounds in organic chemistry, valued for their utility as synthetic intermediates. longdom.orgacs.org The cyclopropyl (B3062369) group, a three-membered carbocycle, imparts significant ring strain, which can be harnessed to drive a variety of chemical transformations. longdom.org 1,1-dicyclopropyl-N-methylmethanamine is distinguished within this class by the geminal arrangement of two cyclopropyl rings. This "dicyclopropyl" motif creates a sterically hindered environment around the quaternary carbon and influences the adjacent amine's reactivity.
Below is a table detailing the key structural features of this compound.
| Feature | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₅N |
| Key Functional Groups | Secondary amine, Two cyclopropyl rings |
| Structural Uniqueness | Geminal dicyclopropyl substitution on the carbon adjacent to the nitrogen |
Academic Significance of Strained Ring Systems in Amine Chemistry
The study of strained ring systems, such as cyclopropanes, is of fundamental importance in organic chemistry. The high degree of angle and torsional strain in these rings leads to unique bonding characteristics and enhanced reactivity compared to their acyclic or larger-ring counterparts. longdom.org When incorporated into amine-containing molecules, these strained rings can significantly modulate the amine's basicity, nucleophilicity, and susceptibility to ring-opening reactions. The presence of two such rings in this compound amplifies these effects, making it a valuable substrate for investigating the interplay between steric hindrance and electronic properties in chemical reactions. The cyclopropyl groups are known to be electron-withdrawing, which can reduce the basicity of the amine compared to simple alkylamines but may enhance its stability against metabolic degradation.
Overview of Research Utility in Synthetic and Mechanistic Studies
This compound serves as a versatile building block in the synthesis of more complex molecular structures. Its unique structural features make it a valuable tool for medicinal chemists and pharmacologists exploring potential biological activities. Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
In mechanistic studies, the compound provides a platform to investigate reactions involving the cleavage of the strained cyclopropane (B1198618) rings. The selective activation and opening of one or both cyclopropyl rings can lead to the formation of diverse and structurally complex products. The steric bulk of the dicyclopropylmethyl group can also be exploited to influence the stereochemical outcome of reactions.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dicyclopropyl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-9-8(6-2-3-6)7-4-5-7/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBORRNHRKSVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588513 | |
| Record name | 1,1-Dicyclopropyl-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-77-2 | |
| Record name | 1,1-Dicyclopropyl-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dicyclopropylmethyl)(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Research Utility in Synthetic and Mechanistic Studies
Advanced and Emerging Methodologies for Cyclopropylamines
The synthesis of cyclopropylamines has evolved beyond classical methods like the Curtius and Hofmann rearrangements, with significant progress in enantioselective and more efficient strategies. nih.gov Modern techniques focus on improving yield, selectivity, and sustainability.
Electrosynthetic Approaches (e.g., Hofmann Rearrangement)
Electrosynthesis offers a greener alternative to traditional chemical reactions by replacing stoichiometric oxidants with electricity. The electro-induced Hofmann rearrangement has been successfully applied to convert cyclopropyl amides into the corresponding cyclopropylamines. thieme-connect.comresearchgate.net This method operates in an undivided cell under galvanostatic conditions, providing a practical and complementary route to these valuable compounds. thieme-connect.comresearchgate.net
The key advantages of this electrochemical approach include the avoidance of highly corrosive and toxic halogens typically used in the classical Hofmann rearrangement. researchgate.netrsc.org By using an inexpensive and readily available bromide source like NaBr, the reaction proceeds efficiently. researchgate.netcapes.gov.br The process has been demonstrated on a panel of cyclopropyl amides, yielding the desired amines in a range of 23% to 94%. thieme-connect.comresearchgate.net This technique represents a significant step towards more environmentally benign chemical manufacturing. nih.gov
Table 1: Examples of Electro-Induced Hofmann Rearrangement for Cyclopropylamine Synthesis
| Starting Amide | Product Amine | Yield (%) |
|---|---|---|
| Cyclopropanecarboxamide | Cyclopropylamine | 94% thieme-connect.com |
| 1-Methylcyclopropanecarboxamide | 1-Methylcyclopropylamine | 85% thieme-connect.com |
| 1-Phenylcyclopropanecarboxamide | 1-Phenylcyclopropylamine | 76% thieme-connect.com |
Biocatalytic and Asymmetric Synthesis Techniques
The demand for enantiomerically pure chiral amines has driven the development of biocatalytic and asymmetric methods for cyclopropylamine synthesis. mdpi.com These techniques employ enzymes or chiral catalysts to control the stereochemistry of the final product, which is crucial for pharmaceutical applications. acs.orgresearchgate.net
One notable asymmetric approach involves the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents. acs.orgnih.gov This method proceeds via a 1,3-dehydrohalogenation and subsequent addition to an intermediate cyclopropylideneamine, yielding chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov
Another powerful strategy is the Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters. This reaction produces protected cyclopropylamine products in high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). acs.org Furthermore, engineered enzymes, such as promiscuous tautomerases, have been developed as cofactor-independent biocatalysts for the enantioselective synthesis of various cyclopropanes through nucleophilic addition, achieving high diastereo- and enantiopurity (d.r. up to 25:1; e.r. up to 99:1). nih.gov
Table 2: Comparison of Asymmetric Synthesis Methods for Cyclopropylamines
| Method | Catalyst/Reagent | Substrate | Stereoselectivity |
|---|---|---|---|
| N-Sulfinyl Imine Chemistry | Grignard Reagents | N-sulfinyl α-chloro ketimines | Good diastereoselectivity nih.gov |
| Asymmetric Cyclopropanation | Ru(II)-Pheox | Vinylcarbamates | Up to 99% ee acs.org |
| Biocatalysis | Engineered Tautomerase | α,β-unsaturated aldehydes | Up to 99:1 e.r. nih.gov |
Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For the synthesis of cyclopropylamines, several metal-catalyzed methods have been developed. The Kulinkovich–Szymoniak reaction, which involves the cooperative action of a Ti(II) species and a Lewis acid, provides a direct route to primary cyclopropylamines from readily available nitriles and Grignard reagents. nih.govorganic-chemistry.org
Copper-catalyzed N-cyclopropylation represents a key method for C-N bond formation. The Chan-Lam coupling reaction, for instance, uses cyclopropylboronic acid to N-cyclopropylate anilines and other amines in the presence of a copper catalyst, such as Cu(OAc)₂, and a ligand like 2,2'-bipyridine. researchgate.net This methodology is effective for a range of primary and secondary amines, affording the corresponding N-cyclopropyl derivatives in good to excellent yields. researchgate.net Palladium-catalyzed cross-coupling reactions have also been employed, for example, in the reaction of tertiary cyclopropyl carbagermatranes with acyl chlorides, demonstrating the versatility of cyclopropyl organometallic reagents. researchgate.net
Carbon-Hydrogen Amination Cross-Coupling for Tertiary Amines
Directly converting C-H bonds into C-N bonds is a highly sought-after transformation that streamlines synthetic routes. Palladium(II)-catalyzed allylic C-H amination has emerged as a powerful method for the intermolecular cross-coupling of terminal olefins with secondary amines to furnish complex tertiary amines. nih.gov A significant challenge in this area is that basic amine nucleophiles can bind to and inhibit the metal catalyst. nih.gov
To overcome this, strategies have been developed that use an autoregulatory mechanism where the release of the amine nucleophile is coupled with catalyst turnover. nih.gov This approach has enabled the synthesis of 81 different tertiary allylic amines, including 12 drug compounds, with excellent regioselectivity (>20:1 linear:branched) and stereoselectivity (>20:1 E:Z). nih.gov The reaction is notable for using only one equivalent of each coupling partner, highlighting its efficiency for late-stage functionalization in complex molecule synthesis. nih.gov
Continuous Flow Synthesis Techniques for Aminoketones
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and productivity. researchgate.net This technology has been successfully applied to the two-step telescoped synthesis of 1,1-cyclopropane aminoketones. rsc.orgresearchgate.netrsc.org
The process begins with the photocyclization of 1,2-diketones in a flow reactor to produce 2-hydroxycyclobutanones (HCBs). rsc.orgresearchgate.net These intermediates are then directly reacted with a range of aryl- and alkylamines in a second flow step, proceeding through a tandem condensation and C4–C3 ring-contraction reaction. rsc.orgrsc.org This method allows for the generation of a library of cyclopropylamines with good chemical yields, high productivity, and short residence times, often under 30 minutes. rsc.orgresearchgate.net The use of flow reactors minimizes handling of intermediates and allows for precise control over reaction parameters, making it a highly efficient and scalable approach. mdpi.com
Table 3: Continuous Flow Synthesis of 1,1-Cyclopropane Aminoketones
| 2-Hydroxycyclobutanone | Amine Substrate | Product Yield (%) | Residence Time |
|---|---|---|---|
| HCB 1a | Aromatic Amine 3a | 91% researchgate.net | < 30 min researchgate.net |
| HCB 1a | Tryptamine 3c | 85% researchgate.net | < 30 min researchgate.net |
| HCB 1b | Aromatic Amine 3a | 88% researchgate.net | < 30 min researchgate.net |
Cascade and Multicomponent Reactions for Cyclopropylamine Scaffolds
Cascade and multicomponent reactions are powerful tools in synthetic chemistry for rapidly building molecular complexity from simple starting materials in a single operation. These reactions minimize purification steps, save time, and reduce waste. The synthesis of cyclopropylamine scaffolds has benefited from such strategies.
For example, the continuous flow synthesis of 1,1-cyclopropane aminoketones involves a cascade process where the condensation of an amine with a 2-hydroxycyclobutanone is immediately followed by an α-iminol rearrangement that triggers a ring contraction to form the cyclopropane ring. rsc.org Another example is the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, which proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by a subsequent ring-closure to generate the final product in high diastereoselectivity. chemrxiv.org These integrated approaches provide efficient and atom-economical pathways to complex cyclopropylamine structures.
Iii. Reaction Mechanisms and Reactivity Studies
Reactivity of the Tertiary Amine Functionality
The N-methylmethanamine portion of the molecule exhibits the typical reactivity of a tertiary amine.
Basicity and Nucleophilicity: As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor). It will readily react with acids to form a quaternary ammonium (B1175870) salt. Its nucleophilicity allows it to react with electrophiles such as alkyl halides to form quaternary ammonium salts, and with acyl chlorides or anhydrides, though the latter reaction is typically more relevant for primary and secondary amines.
Oxidation: Tertiary amines can be oxidized by various reagents. For example, reaction with hydrogen peroxide or peroxy acids (like m-CPBA) can form the corresponding N-oxide. Stronger oxidizing agents can lead to more complex transformations. In some cases, copper/nitroxyl radical catalyst systems have been used for the methyl-selective α-oxygenation of tertiary N-methylamines to yield formamides. nih.gov
The proximity of the two cyclopropyl (B3062369) groups may sterically hinder the approach of reagents to the nitrogen atom, potentially moderating its reactivity compared to less hindered tertiary amines. Electronically, the cyclopropyl groups, acting as π-donors, could slightly increase the basicity and nucleophilicity of the amine.
| Reaction Type | Reagent | Expected Product |
|---|---|---|
| Protonation | Acids (e.g., HCl) | 1,1-dicyclopropyl-N-methylmethanaminium salt |
| Alkylation | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt |
| Oxidation | H₂O₂, m-CPBA | 1,1-dicyclopropyl-N-methylmethanamine N-oxide |
Basicity and Nucleophilicity Profiles of Tertiary Amines
The core chemical characteristics of amines are their basicity and nucleophilicity, both of which stem from the lone pair of electrons on the nitrogen atom. chemistrystudent.com Basicity refers to the ability of an amine to accept a proton (H+), while nucleophilicity describes its tendency to donate its electron pair to an electrophilic atom other than a proton. algoreducation.commasterorganicchemistry.com
The basicity of tertiary amines is influenced by several factors. The inductive effect of alkyl groups, which are electron-donating relative to hydrogen, increases the electron density on the nitrogen atom. libretexts.org This enhanced electron density makes the lone pair more available to accept a proton, generally making tertiary alkylamines more basic than ammonia (B1221849) and their primary and secondary counterparts in the gas phase. chemistrystudent.comlibretexts.org However, in aqueous solutions, the order can shift, with secondary amines often being more basic than tertiary amines due to differences in solvation of their respective conjugate acids. algoreducation.com
Nucleophilicity generally correlates with basicity, but it is far more sensitive to steric hindrance. masterorganicchemistry.com While the three alkyl groups of a tertiary amine enhance its basicity electronically, they also create steric bulk around the nitrogen atom. This crowding can impede the amine's ability to approach and attack an electrophilic center, thereby reducing its nucleophilicity. masterorganicchemistry.com Extremely hindered tertiary amines are often referred to as "non-nucleophilic bases." libretexts.org
| Amine | Structure | pKa of Conjugate Acid (pKaH) |
|---|---|---|
| Triethylamine | N(CH₂CH₃)₃ | 10.75 |
| Diisopropylethylamine (Hünig's Base) | (CH(CH₃)₂)₂NCH₂CH₃ | 10.4 |
| N-Methylpiperidine | C₅H₁₀NCH₃ | 10.08 |
| Pyridine | C₅H₅N | 5.25 |
| 4-Dimethylaminopyridine (DMAP) | (CH₃)₂NC₅H₄N | 9.7 |
Data sourced from publicly available chemical data. The pKaH values are approximate and can vary slightly depending on the measurement conditions.
Catalytic Roles of Tertiary Amines
Tertiary amines are versatile catalysts in a wide array of organic reactions due to their basic and nucleophilic properties. researchgate.netnumberanalytics.com
As general base catalysts , tertiary amines facilitate reactions by abstracting a proton in the rate-determining step. youtube.com This process increases the nucleophilicity of the substrate, allowing it to react more readily with an electrophile. The amine itself is not incorporated into the final product but is regenerated, fulfilling its catalytic role.
In nucleophilic catalysis , the tertiary amine directly participates in the reaction by attacking an electrophile to form a reactive, charged intermediate, such as a quaternary ammonium salt. researchgate.net This intermediate is more susceptible to attack by a subsequent nucleophile than the original electrophile was. This mechanism is common in acylation reactions, where amines can form highly reactive acylammonium ions.
The activation of typically inert carbon-hydrogen (C-H) bonds is a significant area of modern chemistry. wikipedia.org Tertiary amines can play a crucial role in these transformations, often in concert with transition metal catalysts. The nitrogen atom can act as a directing group, positioning a metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.gov For example, N,N-dimethylbenzylamine can undergo cyclometalation where a palladium catalyst inserts into an ortho C-H bond of the phenyl ring. wikipedia.org
In some organometallic systems, the tertiary amine itself can be the substrate for C-H activation. Studies have shown that cationic transition-metal complexes can react with tertiary amines, leading to C-H bond activation and even C-N bond cleavage, which can be a catalyst deactivation pathway or a synthetically useful transformation. acs.orgresearchgate.netacs.org
Redox Chemistry of the Amine Group
Nitrogen can exist in a wide range of oxidation states in organic molecules. libretexts.org Tertiary amines can undergo oxidation reactions at the nitrogen center. A common transformation is the oxidation of a tertiary amine to an amine oxide (or azane (B13388619) oxide) using reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids. libretexts.org This reaction involves the donation of the nitrogen's lone pair to an oxygen atom.
Electrochemical oxidation of tertiary amines has also been extensively studied. researchgate.netacs.org The process is often initiated by a one-electron oxidation from the nitrogen's lone pair to form a transient amine radical cation. researchgate.net The fate of this intermediate depends on the structure of the amine and the reaction conditions.
Specific Reaction Classes Involving this compound
While comprehensive studies detailing the specific reactivity of this compound are not widely available in peer-reviewed literature, its behavior can be inferred from its structural features—namely, the significant steric hindrance imparted by the dicyclopropylmethyl group.
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often catalyzed by palladium complexes. taylorandfrancis.com These reactions frequently require a base to facilitate key steps in the catalytic cycle, such as the deprotonation of a nucleophile or the neutralization of an acid byproduct.
In this context, tertiary amines are commonly employed as bases. The ideal base for many cross-coupling reactions is one that is strong enough to be effective in the catalytic cycle but is not nucleophilic enough to cause unwanted side reactions with the electrophilic substrates or catalyst. libretexts.org Sterically hindered amines, such as diisopropylethylamine (Hünig's base), are often used for this purpose.
Given the bulky dicyclopropylmethyl group attached to the nitrogen in this compound, it is expected to function as a sterically hindered, non-nucleophilic base. Its large steric profile would likely disfavor its participation as a nucleophile, making it a suitable candidate for a base in cross-coupling reactions where the suppression of side reactions is critical for achieving high yields of the desired product.
Derivatization via Functional Group Interconversions
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. imperial.ac.uk For this compound, the tertiary amine and the cyclopropyl rings are the primary sites for such transformations. Derivatization through FGI allows for the synthesis of new analogs with modified properties and provides pathways to more complex molecular scaffolds.
The N-methylamine group in this compound can undergo several characteristic interconversions, primarily through oxidation and substitution-type reactions. Oxidation of the tertiary amine can lead to the formation of an N-oxide, a common metabolic transformation. For instance, treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) stereospecifically oxidizes the amine group to the corresponding N-methylamine oxide with high selectivity. More aggressive oxidizing conditions, such as using potassium permanganate (B83412) (KMnO₄), can result in the simultaneous oxidation of both the amine functionality and the cyclopropane (B1198618) rings, leading to derivatives like cyclopropane-diols.
Another route for derivatization is through reactions that modify the N-methyl group. For example, reductive amination can be employed to introduce a larger substituent. Reacting this compound with an aldehyde, such as 2-methoxybenzaldehyde, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), results in the formation of a new tertiary amine, N-benzyl-1,1-dicyclopropylmethanamine. These transformations highlight the versatility of the amine group as a handle for further molecular elaboration.
| Reaction Type | Reagent(s) & Conditions | Product | Yield / Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C, 2 hr | N-methylamine oxide derivative | 95% | |
| Oxidation | KMnO₄, H₂O/acetone, 50°C, 4 hr | Cyclopropane-diol derivative | 62% | |
| Reductive Amination | 2-methoxybenzaldehyde, NaBH₃CN, MeOH, 25°C, 12 hr | N-benzyl-1,1-dicyclopropylmethanamine | 84% |
Structure-Reactivity Relationships and Analog Comparisons
The reactivity of this compound is intrinsically linked to its unique molecular architecture, which features two strained cyclopropyl rings and an N-methyl group attached to a central carbon. These structural elements exert significant electronic and steric effects that dictate the compound's chemical behavior compared to its structural analogs.
The cyclopropyl groups, known for their high degree of s-character in their C-C bonds, act as electron-withdrawing groups. This electronic effect influences the basicity of the nitrogen atom. A comparison of the acid dissociation constant (pKa) of the conjugate acid reveals this trend. The pKa of this compound is 9.8, which is lower than that of N-methylcyclopropylamine (10.2), indicating reduced basicity due to the presence of the second electron-withdrawing cyclopropyl group. Conversely, it is more basic than its non-methylated counterpart, 1,1-dicyclopropylamine (pKa 8.9), demonstrating the electron-donating effect of the methyl group.
Steric hindrance is another critical factor. The two bulky cyclopropyl groups, along with the N-methyl group, provide considerable steric protection to the tertiary amine. This steric shielding enhances the compound's stability and modulates its reactivity. For example, the rate of oxidation with mCPBA is significantly slower for this compound (0.45 mmol/min) compared to the less hindered N-methylcyclopropylamine (0.82 mmol/min). However, it is faster than that of 1,1-dicyclopropylamine (0.12 mmol/min), where the nitrogen is less sterically accessible but also less nucleophilic. The steric environment also contributes to the compound's stability against metabolic degradation.
| Property | This compound | N-Methylcyclopropylamine | 1,1-Dicyclopropylamine | Reference |
|---|---|---|---|---|
| Oxidation Rate (mCPBA, mmol/min) | 0.45 | 0.82 | 0.12 | |
| Hydrogenolysis Activation Energy (kJ/mol) | 32 | 45 | 28 | |
| pKa (H₂O) | 9.8 | 10.2 | 8.9 |
Iv. Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and three-dimensional structure of 1,1-dicyclopropyl-N-methylmethanamine in solution.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the connectivity of the molecule through chemical shifts and spin-spin coupling patterns. The protons of the cyclopropyl (B3062369) rings are anticipated to appear in the upfield region, typically between 0.2 and 1.0 ppm, a characteristic feature attributed to the ring current effect of the three-membered ring. researchgate.net The methine proton (CH) attached to the two cyclopropyl groups and the nitrogen atom would likely resonate further downfield. The N-methyl group protons are expected as a sharp singlet, typically in the range of 2.2 to 2.6 δ. openstax.org The proton on the nitrogen (N-H) would likely appear as a broad signal, and its chemical shift would be concentration and solvent dependent. openstax.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The methylene (B1212753) carbons of the cyclopropyl rings are expected to resonate at high field. The quaternary carbon atom bonded to the two cyclopropyl rings and the nitrogen would be deshielded. Carbons adjacent to the amine nitrogen are typically deshielded and absorb about 20 ppm further downfield compared to analogous alkanes. openstax.org The N-methyl carbon would also have a characteristic chemical shift.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide direct information about the electronic environment of the nitrogen atom. For secondary aliphatic amines, the ¹⁵N chemical shift typically falls within the range of 0 to 90 ppm. science-and-fun.de The precise chemical shift would be influenced by the steric and electronic effects of the dicyclopropylmethyl group.
Predicted NMR Data for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Cyclopropyl CH₂ | ¹H | 0.2 - 0.8 | Multiplet |
| Cyclopropyl CH | ¹H | 0.8 - 1.2 | Multiplet |
| Methine CH | ¹H | ~2.5 - 3.0 | Multiplet |
| N-CH₃ | ¹H | ~2.2 - 2.6 | Singlet |
| N-H | ¹H | Variable (broad) | Singlet |
| Cyclopropyl CH₂ | ¹³C | ~5 - 15 | - |
| Cyclopropyl CH | ¹³C | ~15 - 25 | - |
| Dicyclopropyl-C | ¹³C | ~50 - 60 | - |
| N-CH₃ | ¹³C | ~30 - 40 | - |
The nitrogen atom in this compound is a stereocenter, and the molecule can exist as a pair of enantiomers. However, rapid pyramidal inversion (or nitrogen inversion) at room temperature would lead to the coalescence of signals for any diastereotopic protons, resulting in a time-averaged spectrum. wikipedia.org This inversion process involves the nitrogen atom and its substituents moving through a planar transition state. wikipedia.org
Variable-temperature (VT) NMR spectroscopy would be a crucial technique to study this dynamic process. By lowering the temperature, the rate of pyramidal inversion can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point, the signals for diastereotopic protons (for instance, the methylene protons of the cyclopropyl rings) would broaden and eventually split into separate signals at even lower temperatures. From the coalescence temperature and the frequency separation of the signals, the energy barrier to inversion can be calculated. For most simple amines, this barrier is low, around 6 kcal/mol. sapub.org
In addition to pyramidal inversion, restricted rotation around the C-N single bond could give rise to different rotational isomers (rotamers). The steric bulk of the dicyclopropylmethyl group might influence the rotational barrier around the C-N bond. VT-NMR could also be employed to study this phenomenon. If distinct rotamers are present and their interconversion is slow on the NMR timescale at low temperatures, separate sets of signals for each rotamer would be observed. nih.govnih.gov The relative populations of the rotamers could be determined from the integration of their respective signals.
Vibrational and Chiroptical Spectroscopic Techniques
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. compoundchem.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-H bonds of the amine and cyclopropyl groups.
As a secondary amine, a single, relatively weak and sharp N-H stretching band is expected in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com This helps to distinguish it from primary amines which show two bands in this region, and tertiary amines which show none. orgchemboulder.comrockymountainlabs.com The C-H stretching vibrations of the cyclopropyl rings are anticipated to appear at frequencies slightly higher than 3000 cm⁻¹, which is characteristic of C-H bonds in strained ring systems. The aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C-N stretching vibration for aliphatic amines typically appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com An N-H bending vibration may also be observed.
Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Weak-Medium, Sharp |
| Cyclopropyl C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium-Strong |
| N-H | Bend | ~1500 - 1600 | Medium |
Vibrational circular dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since this compound is chiral at the nitrogen center (when inversion is slow) and at the quaternary carbon, it is a candidate for VCD analysis, assuming enantiomers could be resolved or a stereoselective synthesis is performed.
VCD spectroscopy provides detailed information about the absolute configuration and the conformation of molecules in solution. nih.govnih.gov The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the molecule can be determined. wikipedia.org Furthermore, VCD can be used to study the conformational preferences of the dicyclopropyl groups and the N-methyl group in solution. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation patterns upon ionization. For this compound, high-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would be expected to confirm the exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), which should align with the calculated theoretical mass of C₈H₁₅N.
The fragmentation of the molecular ion would provide valuable structural information. While a detailed fragmentation pattern for this compound is not documented, general principles of mass spectrometry for amines suggest that common fragmentation pathways would involve the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage). Potential fragmentation could involve the loss of a methyl group, a cyclopropyl group, or other rearrangements. Without experimental data, a definitive fragmentation table cannot be constructed.
Hypothetical Mass Spectrometry Data Table
| Technique | Expected Molecular Ion (m/z) | Potential Key Fragments (m/z) |
| Electron Ionization (EI) | 125 (M⁺) | Fragments corresponding to loss of CH₃, C₃H₅, etc. |
| Electrospray Ionization (ESI) | 126 ([M+H]⁺) | Dependent on ionization conditions |
X-ray Crystallography for Solid-State Molecular Architecture
To date, no crystal structure for this compound has been deposited in crystallographic databases. Therefore, specific details regarding its unit cell dimensions, space group, and atomic coordinates are unknown.
Hypothetical X-ray Crystallography Data Table
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ? °, β = ? °, γ = ? ° |
| Volume | ? ų |
| Z | ? |
| Density (calculated) | ? g/cm³ |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a compound with the molecular formula C₈H₁₅N, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should ideally fall within a narrow margin of these theoretical values (typically ±0.4%) to confirm the purity and elemental composition of the sample.
Elemental Analysis Data Table for C₈H₁₅N
| Element | Theoretical % | Experimental % |
| Carbon (C) | 76.74 | Not Available |
| Hydrogen (H) | 12.08 | Not Available |
| Nitrogen (N) | 11.19 | Not Available |
V. Computational Chemistry and Molecular Modeling
Quantum Chemical Computations
Quantum chemical computations are based on the principles of quantum mechanics and can provide highly accurate information about molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule to determine its energy, stability, and reactivity. For 1,1-dicyclopropyl-N-methylmethanamine, DFT calculations could be employed to:
Determine Optimized Geometry: By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles. This would reveal the three-dimensional arrangement of the dicyclopropyl and N-methylmethanamine moieties.
Analyze Electronic Properties: DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Predict Reactivity Descriptors: Global reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index, could be calculated to understand the molecule's potential behavior in chemical reactions.
A hypothetical data table for DFT-calculated properties is presented below. These values are illustrative and would require actual computational studies to be confirmed.
| Property | Predicted Value |
| Total Energy (Hartree) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Quantum chemical methods can predict spectroscopic data, which is crucial for compound characterization. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. For this compound, theoretical ¹H and ¹³C NMR spectra could be generated. These predicted spectra would be instrumental in assigning experimental NMR signals and confirming the molecular structure. The accuracy of these predictions often relies on the choice of the functional and basis set within the DFT framework.
Below is an example of a data table that could be generated from such calculations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | Value | Value |
| N-CH | Value | Value |
| Cyclopropyl (B3062369) CH₂ | Value | Value |
| Cyclopropyl CH | Value | Value |
Should this compound be involved in chemical reactions, DFT could be used to map out the potential energy surface of the reaction. This involves:
Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which provides insight into the reaction rate.
Elucidating Reaction Mechanisms: By mapping the entire reaction pathway, the step-by-step process of bond breaking and formation can be understood.
Vi. Applications in Advanced Organic Synthesis and Materials Science
Building Block in Complex Chemical Synthesis
As a chemical intermediate, 1,1-dicyclopropyl-N-methylmethanamine serves as a versatile building block for introducing the dicyclopropylmethyl group into more complex molecules. The strained cyclopropane (B1198618) rings impart unique electronic and conformational properties to the target structures.
Construction of Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals, with over half of all FDA-approved small-molecule drugs featuring such a system. openmedicinalchemistryjournal.comnih.gov These ring systems are prevalent in a vast array of natural products, including vitamins and alkaloids. nih.gov The amine functionality in this compound provides a reactive site for the construction of these critical structures.
The tertiary amine can act as a nucleophile in intramolecular cyclization reactions, a key strategy for forming heterocyclic rings. beilstein-journals.org By first reacting the amine with a molecule containing both an electrophilic center and a leaving group, a precursor is formed that can undergo subsequent ring closure. This approach allows for the incorporation of the dicyclopropylmethyl group into a new heterocyclic scaffold, potentially influencing the biological activity and physical properties of the resulting compound. One-pot sequences involving deprotection, cyclization, and reduction, often facilitated by a catalyst, represent an efficient method for synthesizing these systems. rsc.org
| Reaction Type | Reagents/Conditions | Product Type | Potential Significance |
| Bischler-Napieralski | Acylating agent (e.g., acyl chloride), followed by a dehydrating agent (e.g., P₂O₅, POCl₃) | Dihydroisoquinoline derivative | Core structure in many alkaloids and pharmacologically active compounds. |
| Pictet-Spengler | Aldehyde or ketone, acidic conditions (protic or Lewis acid) | Tetrahydro-β-carboline or Tetrahydroisoquinoline | Access to scaffolds found in neurotransmitters and psychoactive drugs. |
| Intramolecular Alkylation | Substrate with a terminal leaving group (e.g., haloalkyl chain) | Saturated N-heterocycle (e.g., piperidine, pyrrolidine) | Fundamental scaffolds in medicinal chemistry. |
| Aza-Michael Addition | α,β-Unsaturated carbonyl or nitrile | Functionalized N-heterocycle | Introduction of side chains for further diversification. |
Synthesis of Spirocyclic Scaffolds
Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of increasing importance in drug discovery. researcher.life Their inherent three-dimensionality and rigidity can lead to improved potency and selectivity, as well as enhanced physicochemical properties such as solubility and metabolic stability. bldpharm.com The introduction of spirocycles increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with success in clinical development. bldpharm.com
The quaternary carbon atom of this compound, which is bonded to two cyclopropyl (B3062369) rings, makes it an attractive precursor for spirocyclic systems. This central spiro-like atom can be incorporated into a larger ring system. Methodologies for creating spirocycles often involve intramolecular reactions where a functional group attached to the amine attacks a derivative of the quaternary carbon center, or vice-versa. For instance, functionalization of the amine followed by a ring-closing reaction can forge a new ring that shares the central carbon atom, yielding a complex spiro-heterocycle. nih.gov
| Property | Description | Reference |
| Increased Fsp³ Character | Higher proportion of sp³ hybridized carbons, leading to more three-dimensional structures. | bldpharm.com |
| Improved Physicochemical Properties | Can modulate solubility, lipophilicity (logP), and metabolic stability. | bldpharm.com |
| Enhanced Potency & Selectivity | The rigid conformation can lock a molecule into its bioactive shape, improving binding with its target. | bldpharm.com |
| Novel Chemical Space | Provides access to unique molecular shapes not accessible with simpler, flat aromatic systems. | nih.gov |
Design and Synthesis of Conformationally Restricted Analogues
A key strategy in medicinal chemistry is to improve the activity of a biologically active compound by restricting its conformation. nih.gov The introduction of a cyclopropane ring is a highly effective method for achieving this, as it locks rotatable bonds and limits the spatial arrangements the molecule can adopt. nih.govnih.gov This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its biological target, as less conformational freedom is lost upon binding. lifechemicals.com
The dicyclopropylmethyl group of this compound serves as a rigid scaffold. When this moiety is incorporated into a larger molecule, it forces appended functional groups into a well-defined three-dimensional orientation. This allows for the systematic exploration of the optimal geometry for receptor binding. By replacing a more flexible group (like an isopropyl or tert-butyl group) with the dicyclopropylmethyl unit, chemists can design potent and selective analogues of existing drugs or bioactive compounds. nih.gov
| Feature | Flexible Analogue (e.g., Isopropyl Group) | Conformationally Restricted Analogue (e.g., Dicyclopropylmethyl Group) |
| Rotatable Bonds | Multiple single bonds allow for many possible conformations. | Fewer degrees of freedom due to the rigid cyclopropane rings. |
| Entropy of Binding | Higher entropic penalty upon binding to a receptor, as significant conformational freedom is lost. | Lower entropic penalty, as the molecule is already in a conformation close to its bound state. |
| Receptor Selectivity | May bind to multiple targets due to conformational flexibility. | Can be designed to fit a specific target's binding site with high precision, leading to greater selectivity. |
| Bioactive Conformation | The molecule spends only a fraction of its time in the active conformation. | The molecule is locked in or near its bioactive conformation, increasing the effective concentration. |
Role in Catalysis and Method Development
Beyond its role as a structural component, the chemical properties of this compound suggest its potential utility in the development of new catalytic methods.
Ligand in Transition Metal Catalyzed Reactions
Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the ligands that coordinate to the metal center play a crucial role in determining the catalyst's reactivity, stability, and selectivity. nih.gov Amines are common ligands, using the lone pair of electrons on the nitrogen atom to bind to the metal.
This compound possesses a tertiary amine donor site. More importantly, the two cyclopropyl groups provide significant steric bulk around this donor atom. Sterically hindered ligands are known to promote certain types of reactions, such as reductive elimination in cross-coupling catalysis, and can influence stereoselectivity. nih.gov While specific applications of this compound as a ligand are not extensively documented, its structure suggests potential in reactions where a bulky, electron-donating ligand is beneficial.
| Catalytic Reaction | Metal Center | Potential Role of the Ligand |
| Cross-Coupling (e.g., Suzuki, Heck) | Pd, Ni | The steric bulk could facilitate the reductive elimination step and influence regioselectivity. |
| C-H Activation | Rh, Ru, Pd | The ligand's electronic and steric properties can tune the reactivity and selectivity of the metal catalyst. |
| Asymmetric Catalysis | Various | If resolved into its enantiomers, it could serve as a chiral ligand to induce stereoselectivity. |
| Polymerization | Ti, Zr | Ligand geometry controls the polymer's structure and properties. |
Organocatalytic Applications
Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are among the most common and versatile classes of organocatalysts. They can operate through various mechanisms, including acting as Lewis bases or by forming iminium or enamine intermediates.
The tertiary amine in this compound makes it a potential Lewis base catalyst. By activating substrates through hydrogen bonding or deprotonation, it could facilitate a range of chemical transformations. Furthermore, if a chiral version of the molecule were synthesized, it could be applied in asymmetric organocatalysis, where the rigid dicyclopropyl framework would create a well-defined chiral environment around the reactive center, potentially leading to high levels of enantioselectivity.
Development of Novel Bond-Forming Reactions
While specific, named bond-forming reactions directly employing this compound are not yet widely documented in peer-reviewed literature, its structural motifs suggest significant potential. The inherent ring strain of the cyclopropyl groups can be harnessed as a driving force for ring-opening reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The nitrogen atom, with its lone pair of electrons, can participate in a wide array of nucleophilic substitution and addition reactions.
The research into the reactivity of similar N-cyclopropyl-substituted amines provides a foundation for potential applications. For instance, studies on N-cyclopropylamides have demonstrated their rearrangement and ring-opening capabilities in the presence of Lewis acids, providing access to functionalized acyclic structures. This suggests that derivatives of this compound could undergo analogous transformations, paving the way for novel synthetic methodologies.
Intermediate in Specialty Chemical Production
The utility of this compound as an intermediate is a key aspect of its application profile, particularly in the synthesis of high-value, complex molecules.
Advanced Materials Synthesis
The incorporation of the dicyclopropylmethyl moiety into polymer backbones or as pendant groups could lead to the development of advanced materials with unique properties. The rigid and strained nature of the cyclopropyl rings can influence the thermal and mechanical properties of polymers. While specific examples of polymers synthesized directly from this compound are not extensively reported, its potential as a monomer or a precursor to functionalized monomers is an area of active interest. The amine functionality allows for its integration into various polymer architectures, such as polyamides, polyimides, and polyurethanes, through conventional polymerization techniques.
Hypothetical Application in Polymer Synthesis
| Polymer Type | Potential Role of this compound | Potential Impact on Material Properties |
| Polyamides | As a diamine precursor after functionalization | Enhanced thermal stability and rigidity |
| Polyimides | As a component of the diamine monomer | Increased glass transition temperature |
| Epoxy Resins | As a curing agent | Modified cross-linking density and mechanical strength |
Fine Chemical Manufacturing
In the realm of fine chemical manufacturing, this compound serves as a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its unique structure can be a key component in the design of new chemical entities with specific biological activities. The cyclopropyl groups are known to be present in a number of commercial drugs, where they can influence metabolic stability and binding affinity to biological targets.
Research Probes for Understanding Fundamental Chemical Phenomena
The distinct structural and electronic properties of this compound make it an intriguing tool for probing fundamental aspects of chemical reactivity.
Elucidating Reactivity of Strained Molecules
The two cyclopropyl rings in this compound provide a platform for studying the chemistry of strained systems. The high degree of s-character in the C-C bonds of the cyclopropane ring imparts properties akin to those of a double bond, making them susceptible to reactions that involve ring opening. By studying the reactions of this compound under various conditions (e.g., acidic, thermal, photochemical), researchers can gain insights into the factors that govern the cleavage of strained C-C bonds and the subsequent rearrangement pathways.
Exploring Nitrogen-Centered Reactivity
The nitrogen atom in this compound can be a focal point for studying nitrogen-centered reactivity, including the formation and reactions of nitrogen-centered radicals. The generation of an aminyl radical from this compound would be of particular interest, as the adjacent cyclopropyl groups could influence its stability and subsequent reaction pathways. For example, the radical could potentially trigger a cascade of ring-opening and cyclization reactions, leading to the formation of complex nitrogen-containing heterocycles. While direct studies on the nitrogen-centered radical of this compound are not yet prevalent, the broader field of nitrogen-centered radical chemistry is an area of intense research.
Potential Research Questions Addressable with this compound
| Research Area | Key Question | Potential Experimental Approach |
| Strained Molecule Chemistry | What are the regiochemical and stereochemical outcomes of acid-catalyzed ring-opening reactions? | Reaction with various Brønsted and Lewis acids followed by product analysis. |
| Nitrogen-Centered Radicals | How does the dicyclopropylmethyl group influence the stability and reactivity of the corresponding aminyl radical? | Generation of the radical via photoredox catalysis or other methods and trapping experiments. |
| Mechanistic Organic Chemistry | Can this compound serve as a mechanistic probe to distinguish between different reaction pathways? | Isotopic labeling studies and kinetic analysis of its reactions. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity and structural integrity of 1,1-dicyclopropyl-N-methylmethanamine in synthetic samples?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. For volatile impurities, GC-MS with a polar capillary column (e.g., HP-5MS) is suitable .
- Spectroscopy : Confirm structural integrity via H and C NMR, focusing on cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and methylamine resonances (δ 2.2–2.8 ppm). IR spectroscopy can validate secondary amine stretches (~3350 cm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS should match the molecular ion (e.g., [M+H]) to the theoretical mass (±2 ppm) .
Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?
- Methodological Answer :
- Reagent Selection : Use cyclopropane carbonyl chloride and methylamine in a Schlenk flask under inert conditions to avoid oxidation. Catalytic amounts of triethylamine enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain reaction temperatures below 40°C to suppress cyclopropane ring-opening side reactions.
- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation exposure .
- Spill Management : Neutralize spills with 5% acetic acid solution, then absorb with vermiculite. Dispose as hazardous waste .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectroscopic data for this compound be resolved?
- Methodological Answer :
- Computational Cross-Validation : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with experimental NMR shifts using software like ACD/Labs or Gaussian. Discrepancies in cyclopropyl ring strain (predicted vs. observed C shifts) may indicate solvation effects .
- Dynamic NMR Studies : Perform variable-temperature H NMR to detect conformational exchange broadening, which computational models might overlook .
Q. What strategies are effective for assessing the stereochemical stability of this compound under varying pH and temperature?
- Methodological Answer :
- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak IA) to monitor enantiomeric excess over time. Accelerated aging studies at 40–60°C can predict degradation pathways .
- pH-Dependent Stability : Conduct kinetic experiments in buffered solutions (pH 2–12). Cyclopropyl amines are prone to ring-opening under acidic conditions (pH < 3) via protonation of the amine .
Q. How can researchers design experiments to evaluate the compound’s potential as a ligand in catalytic systems?
- Methodological Answer :
- Coordination Studies : Titrate the compound with transition metals (e.g., Pd(II), Cu(I)) in THF or DCM. Monitor binding via UV-Vis (ligand-to-metal charge transfer bands) or H NMR shift perturbations .
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with traditional ligands like PPh .
Q. What methodologies are suitable for resolving data conflicts in the compound’s toxicological profile?
- Methodological Answer :
- In Vitro Assays : Use hepatic microsomes (e.g., rat S9 fraction) to assess metabolic stability. LC-MS/MS can quantify reactive metabolites (e.g., cyclopropane ring-opened aldehydes) .
- In Silico Toxicity Prediction : Apply QSAR models (e.g., TOPKAT) to flag potential hepatotoxicity. Validate with Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
